Dibutylbis(pentane-2,4-dionato-O,O')tin

描述

Historical Context and Evolution of Organotin Chemistry Research

The field of organotin chemistry dates back to the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. This was followed in 1852 by Carl Löwig's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the formal beginning of organotin chemistry. The development of Grignard reagents in the early 1900s provided a versatile method for creating tin-carbon bonds, significantly accelerating research in the area.

A major revival in organotin chemistry occurred in the mid-20th century, driven by the discovery of their significant industrial applications. Researchers like van der Kerk and his colleagues played a pivotal role in developing their use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and wood preservatives. It was also during this period, around the 1960s, that it was discovered that the tin atom in organotin compounds could extend its coordination number beyond the expected four, leading to five-, six-, and even seven-coordinate complexes. This discovery opened up new avenues of structural and applied research.

Classification and Structural Features of Dibutyltin(IV) Compounds

Organotin(IV) compounds are classified based on the number of organic groups (R) attached to the central tin atom, denoted by the general formula RnSnX4-n, where X is an anionic species. The classification is as follows:

Mono-organotin (n=1)

Di-organotin (n=2)

Tri-organotin (n=3)

Tetra-organotin (n=4)

Dibutylbis(pentane-2,4-dionato-O,O')tin falls into the di-organotin (R2SnX2) class, with two butyl groups (R) and two pentane-2,4-dionato ligands (X). A key structural feature of diorganotin(IV) compounds is the tendency of the tin atom to adopt a coordination number higher than four. In the solid state, and often in solution, these compounds frequently exhibit five- or six-coordinate geometries.

Contemporary Research Landscape for Organotin(IV) Complexes with β-Diketone Ligands

Organotin(IV) complexes with β-diketone ligands, such as acetylacetone (B45752), are a subject of ongoing research due to their wide-ranging applications. These complexes are extensively used as catalysts in various industrial processes. bnt-chemicals.com Their effectiveness stems from the Lewis acidity of the tin center and the ability of the ligands to influence the steric and electronic environment of the metal.

Contemporary research focuses on several key areas:

Catalysis: These complexes are highly effective catalysts for polyurethane formation, silicone vulcanization (RTV silicones), and transesterification reactions. bnt-chemicals.com Dibutyltin (B87310) bis-acetylacetonate is particularly noted for its role as a crosslinking catalyst and accelerator in multi-component resins, adhesives, and sealants. bnt-chemicals.com

Materials Science: Research is exploring the use of these compounds as precursors for depositing thin films of tin oxide. bnt-chemicals.com These transparent conductive oxide (TCO) films have applications in electronics and coatings. There is also interest in using them to create "stimuli-responsive" polymers, where materials can switch between different physical states in response to triggers like heat. bnt-chemicals.com

Structural and Bonding Studies: The diverse coordination geometries and bonding modes of these complexes continue to be of fundamental academic interest. The study of structure-activity relationships helps in designing more efficient catalysts and functional materials.

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for a detailed academic investigation of this compound stems from its widespread industrial importance. It is a key catalyst in the production of numerous polymers, including polyurethanes, silicones, adhesives, and sealants. bnt-chemicals.com Understanding its precise molecular structure, reactivity, and catalytic mechanism is crucial for optimizing existing industrial processes and developing new applications.

A comprehensive study provides insights into:

Catalytic Activity: Elucidating the relationship between its distorted octahedral structure and its catalytic efficiency.

Stability: Assessing its thermal and hydrolytic stability, which is critical for its function as a PVC stabilizer and its performance in various reaction conditions.

Spectroscopic Fingerprinting: Establishing a definitive set of spectroscopic data (NMR, IR, etc.) to serve as a benchmark for quality control and for identifying the compound in complex reaction mixtures.

Such fundamental knowledge facilitates the rational design of next-generation catalysts with improved activity, selectivity, and stability.

Scope and Methodological Approaches in Advanced Organotin Research

The characterization of organotin compounds like this compound employs a range of sophisticated analytical techniques to probe their structure, bonding, and dynamics. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is one of the most powerful tools.

¹H and ¹³C NMR are used to confirm the structure of the organic ligands (butyl groups and acetylacetonate).

¹¹⁹Sn NMR provides direct information about the coordination number and geometry of the tin atom. The chemical shift (δ) is highly sensitive to the electronic environment and coordination state of the tin center.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to study the coordination of the β-diketonate ligand to the tin atom. The positions of the C=O and C=C stretching bands of the acetylacetonate (B107027) ligand, as well as the Sn-O and Sn-C stretching vibrations in the far-IR region, provide evidence of chelation.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, providing precise bond lengths, bond angles, and details of the coordination geometry. For compounds that are difficult to crystallize, powder X-ray diffraction (PXRD) can confirm the crystalline phase. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex and to study its fragmentation patterns, which can help confirm its composition. nih.gov

Chromatographic Techniques: Methods like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with detectors like Mass Spectrometry (GC-MS, LC-MS) or Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) are used for the separation and quantification of organotin compounds in various matrices.

These methodological approaches provide a complementary and comprehensive picture of the chemical nature of this compound, bridging the gap between its molecular properties and its functional applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key identification and physical properties of the title compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Dibutyltin bis(acetylacetonate), DBTA, Sn(acac)₂Bu₂ |

| CAS Number | 22673-19-4 |

| Molecular Formula | C₁₈H₃₂O₄Sn |

| Molecular Weight | 431.15 g/mol |

| Appearance | Yellow to orange liquid or low-melting solid |

| Density | ~1.22 g/mL at 25 °C |

| Boiling Point | ~150 °C |

| Melting Point | ~26 °C |

Data compiled from multiple chemical supplier and database sources.

Table 2: Representative Spectroscopic Data for Diorganotin(IV) Bis(acetylacetonate) Complexes While a definitive, peer-reviewed spectroscopic analysis for this compound is not readily available, this table presents expected and representative data based on the analysis of closely related diorganotin(IV) complexes and the known behavior of the constituent ligands. nih.gov

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber Range | Interpretation |

| ¹H NMR | Butyl Protons (-CH₂-CH₂-CH₂-CH₃) | δ ≈ 0.8 - 1.7 ppm | Signals corresponding to the four-carbon alkyl chains attached to tin. |

| Acetylacetonate (-CH₃) | δ ≈ 1.9 - 2.2 ppm | Methyl protons of the acetylacetonate ligand. | |

| Acetylacetonate (-CH=) | δ ≈ 5.2 - 5.6 ppm | Methine proton in the chelate ring. | |

| ¹³C NMR | Butyl Carbons | δ ≈ 13 - 30 ppm | Resonances for the four distinct carbon environments in the butyl groups. |

| Acetylacetonate (CH₃) | δ ≈ 25 - 30 ppm | Methyl carbons of the acetylacetonate ligand. | |

| Acetylacetonate (CH) | δ ≈ 100 - 105 ppm | Methine carbon in the chelate ring. | |

| Acetylacetonate (C=O) | δ ≈ 185 - 195 ppm | Carbonyl carbons of the acetylacetonate ligand, shifted upon coordination. | |

| ¹¹⁹Sn NMR | Sn Nucleus | δ ≈ -360 to -400 ppm (in non-coordinating solvents) | Chemical shift is indicative of a six-coordinate tin center in an octahedral environment. |

| Infrared (IR) Spectroscopy | ν(C=O) / ν(C=C) | 1500 - 1600 cm⁻¹ | Strong absorptions characteristic of the delocalized π-system in the chelated acetylacetonate ring. |

| ν(Sn-C) | 500 - 600 cm⁻¹ | Stretching vibrations for the tin-butyl carbon bonds. | |

| ν(Sn-O) | 400 - 500 cm⁻¹ | Stretching vibrations for the tin-oxygen bonds of the acetylacetonate ligand. |

Note: The exact values can vary depending on the solvent, concentration, and specific electronic/steric effects of the alkyl groups.

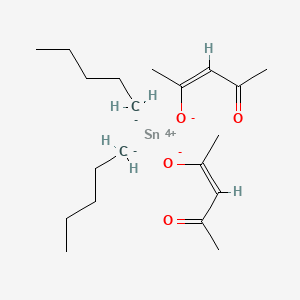

Structure

2D Structure

属性

CAS 编号 |

22673-19-4 |

|---|---|

分子式 |

C18H32O4Sn |

分子量 |

431.2 g/mol |

IUPAC 名称 |

butane;pentane-2,4-dione;tin(4+) |

InChI |

InChI=1S/2C5H7O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3H,1-2H3;2*1,3-4H2,2H3;/q4*-1;+4 |

InChI 键 |

MSTKDWKEUHEQSO-UHFFFAOYSA-N |

SMILES |

CCCC[CH2-].CCCC[CH2-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+4] |

手性 SMILES |

CCCC[CH2-].CCCC[CH2-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+4] |

规范 SMILES |

CCC[CH2-].CCC[CH2-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for Dibutylbis Pentane 2,4 Dionato O,o Tin

Diverse Synthetic Routes and Mechanistic Considerations

The preparation of Dibutylbis(pentane-2,4-dionato-O,O')tin typically involves the reaction of a dibutyltin (B87310) precursor with pentane-2,4-dione, which is also known as acetylacetone (B45752) (acacH). evitachem.com Two of the most common precursors are dibutyltin oxide ((Bu₂SnO)n) and dibutyltin dichloride (Bu₂SnCl₂).

(Bu₂SnO)n + 2n acacH → n Bu₂Sn(acac)₂ + n H₂O

The removal of water, often achieved by azeotropic distillation with the solvent, is crucial to drive the equilibrium towards the product side and achieve high yields. google.com

From Dibutyltin Dichloride: An alternative route utilizes dibutyltin dichloride as the tin source. evitachem.com In this pathway, the acetylacetone, often in the presence of a base to deprotonate it, reacts with the dichloride. The base neutralizes the hydrochloric acid (HCl) formed as a byproduct. The reaction is a ligand exchange where the chloride ions are replaced by the acetylacetonate (B107027) ligands. The general equation is:

Bu₂SnCl₂ + 2 acacH + 2 Base → Bu₂Sn(acac)₂ + 2 Base·HCl

Commonly used solvents for this method include ethanol (B145695) or toluene (B28343), and the reaction is often carried out under reflux. The choice of base is critical to avoid side reactions and to facilitate the removal of the resulting salt.

Ligand Exchange and Transmetallation Approaches in Complex Formation

Beyond the primary routes, this compound can be synthesized through more nuanced ligand exchange and transmetallation reactions.

Ligand Exchange: This approach involves reacting a different dibutyltin compound, such as dibutyltin diacetate, with acetylacetone. The acetylacetonate ligand forms a more stable complex with the tin center, driving the reaction forward. These reactions are equilibrium-driven, and success often depends on the relative stability of the starting materials and products.

Transmetallation: Transmetallation is an organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.org In a hypothetical transmetallation route for this compound, a different metal acetylacetonate complex could react with a dibutyltin reagent. For instance:

2 M(acac) + Bu₂SnX₂ → Bu₂Sn(acac)₂ + 2 MX

The feasibility of such a reaction is governed by the relative electronegativities and thermodynamic stabilities of the metal complexes involved. wikipedia.org While less common for this specific compound's synthesis on a large scale, transmetallation is a fundamental process in organometallic chemistry and offers potential pathways for forming specific complexes under mild conditions. wikipedia.orgwikipedia.org

Optimization of Reaction Conditions for High Purity Syntheses

Achieving high purity this compound is critical for its catalytic performance. Optimization focuses on several key parameters:

Stoichiometry: Precise control of the molar ratio of reactants is essential. For instance, when using dibutyltin oxide, a 1:2 molar ratio of tin to acetylacetone is theoretically required. However, a slight excess of acetylacetone may be used to ensure complete conversion of the tin oxide. google.com

Solvent: The choice of solvent influences reactant solubility and reaction temperature. Toluene is frequently used, allowing for reflux at temperatures that facilitate the reaction and the azeotropic removal of water. evitachem.comgoogle.com Ethanol can also be used, particularly in the dichloride route.

Temperature and Reaction Time: Reactions are typically conducted at elevated temperatures (reflux) to increase the reaction rate. evitachem.com The reaction time is monitored to ensure completion, which can vary from a few hours to over 24 hours depending on the scale and specific conditions.

Byproduct Removal: As mentioned, the efficient removal of byproducts like water (from the oxide route) or HCl/salt (from the dichloride route) is paramount. google.com A patent describes using a polyalkoxysilane to act as a water scavenger in the oxide reaction, driving the reaction to completion at lower temperatures (20-80 °C). google.com

The final product is often purified by distillation under reduced pressure or recrystallization to achieve the desired purity. evitachem.com

| Precursor | Reagents | Solvent | Key Conditions | Purification | Reference |

|---|---|---|---|---|---|

| Dibutyltin Oxide | Acetylacetone | Toluene | Reflux, Azeotropic water removal | Distillation | evitachem.com |

| Dibutyltin Dichloride | Acetylacetone, Base | Ethanol | Reflux, Neutralization of HCl | Crystallization | |

| Dibutyltin Oxide | Acetylacetone, Polyalkoxysilane | None (or Toluene) | 20-80 °C, Water scavenger | Not specified | google.com |

Green Chemistry Principles in Organotin Synthesis

The synthesis of organotin compounds traditionally involves hazardous solvents and produces waste, prompting research into greener alternatives. paperpublications.orgnih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are being increasingly applied. nih.gov

Atom Economy: The reaction of dibutyltin oxide with acetylacetone exhibits good atom economy, as the only byproduct is water. The dichloride route is less atom-economical due to the formation of a salt byproduct from the neutralizing base. nih.gov

Safer Solvents: Efforts are made to replace hazardous solvents like toluene with more benign alternatives. paperpublications.org Some syntheses of related organotin compounds have been explored under solvent-free conditions, which significantly reduces waste and simplifies purification. acs.org A patent for a related compound, dibutyltin dilaurate, highlights a method that avoids certain steps, thereby preventing the production of toxic dust and wastewater. google.com

Catalysis: Using catalytic reagents is superior to stoichiometric ones. nih.gov While the synthesis of this compound is often stoichiometric, the product itself is a highly efficient catalyst, which aligns with green chemistry principles in its application. bnt-chemicals.com Developing a catalytic route to the compound itself would be a significant green advancement.

Scale-Up Considerations for Research and Specialized Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities for research or specialized industrial use presents several challenges:

Heat Management: The reaction can be exothermic, and managing heat dissipation is crucial on a larger scale to maintain control over the reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities.

Purification: Purification methods that are viable in the lab, such as column chromatography, may not be practical or economical for large-scale production. Techniques like vacuum distillation or crystallization become more important, and their efficiency can be scale-dependent. evitachem.com

Process Safety: Handling larger quantities of organotin compounds and flammable solvents requires stringent safety protocols and specialized equipment to minimize risks of exposure and accidents. sigmaaldrich.cn

In-Situ Spectroscopic Monitoring of Synthetic Processes

To optimize and control the synthesis of this compound, in-situ spectroscopic techniques can be employed to monitor the reaction in real-time. These methods provide valuable data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. rsc.org

FTIR Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. youtube.com By inserting an ATR probe directly into the reaction vessel, one can track the disappearance of reactant peaks (e.g., the C=O stretch of acetylacetone) and the appearance of product peaks (e.g., the coordinated C=O stretch in the tin complex). This allows for precise determination of reaction completion and can provide mechanistic insights. rsc.orgyoutube.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring. wikipedia.org Changes in the chemical shifts of protons (¹H NMR) or carbon atoms (¹³C NMR) of the acetylacetonate ligand upon coordination to the tin center can be observed. nih.gov Furthermore, ¹¹⁹Sn NMR provides direct information about the tin coordination environment, allowing for the identification of the desired product and any tin-containing intermediates or byproducts. google.comnih.gov A patent for this compound mentions the use of ¹¹⁹Sn and ²⁹Si NMR to identify the products in a synthesis involving a silane (B1218182) as a water scavenger. google.com

These real-time analytical techniques are invaluable for developing robust, efficient, and safe synthetic processes for this compound. youtube.comnih.gov

Advanced Structural Characterization and Spectroscopic Probing of Dibutylbis Pentane 2,4 Dionato O,o Tin

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Coordination Environment

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For Dibutylbis(pentane-2,4-dionato-O,O')tin, this analysis reveals a central tin(IV) atom in a distorted octahedral coordination environment. cymitquimica.com The two bidentate pentane-2,4-dionato ligands (commonly known as acetylacetonate (B107027) or 'acac') chelate to the tin atom through their oxygen atoms, occupying the equatorial positions of the octahedron. The two n-butyl groups are attached to the tin atom in the axial positions. This trans-dibutyl configuration is a common feature for diorganotin(IV) complexes.

Interactive Table: Representative Crystallographic Data for Diorganotin(IV) Complexes

| Parameter | Representative Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| Sn-O Bond Length | ~2.10 - 2.20 Å | The distance between the central tin atom and the coordinating oxygen atoms of the acetylacetonate ligands. |

| Sn-C Bond Length | ~2.15 - 2.25 Å | The distance between the central tin atom and the carbon atoms of the butyl groups. |

| C-Sn-C Angle | ~160° - 175° | The angle formed by the two butyl groups and the central tin atom, indicating deviation from ideal linear geometry. |

Solution-State Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. nih.gov

¹H NMR: The proton NMR spectrum shows characteristic signals for the butyl groups (triplets and multiplets for the -CH₂- groups and a triplet for the terminal -CH₃ group) and the acetylacetonate ligands (singlets for the methyl protons and the methine proton).

¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing distinct resonances for the different carbon atoms in the butyl chains and the acetylacetonate ligands (methyl, methine, and carbonyl carbons).

¹¹⁹Sn NMR: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its sensitivity and abundance. northwestern.eduhuji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.gov For hexa-coordinated organotin(IV) compounds like this compound, the chemical shift (δ) typically falls in the range of -210 to -400 ppm relative to a tetramethyltin (B1198279) standard. nih.gov This confirms that the octahedral coordination observed in the solid state is likely retained in non-coordinating solvents. Dynamic processes, such as ligand exchange, can be studied using variable-temperature NMR experiments.

Interactive Table: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | acac-CH₃ | ~1.9 - 2.1 |

| ¹H | acac-CH | ~5.0 - 5.5 |

| ¹H | Sn-CH₂- | ~1.0 - 1.7 (multiplets) |

| ¹H | terminal -CH₃ | ~0.9 (triplet) |

| ¹³C | acac-C=O | ~190 - 200 |

| ¹³C | acac-CH | ~100 - 105 |

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing the nature of metal-ligand bonds. nih.gov

In the spectrum of this compound, several key regions are of interest:

1500-1600 cm⁻¹: This region contains strong absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. The positions of these bands are shifted compared to the free ligand, indicating chelation to the tin center.

400-600 cm⁻¹: The stretching vibrations of the tin-oxygen (Sn-O) bonds are typically observed in this region.

Below 400 cm⁻¹: The tin-carbon (Sn-C) stretching and various bending modes appear at lower frequencies.

Analysis of these vibrational frequencies provides evidence for the bidentate coordination of the acetylacetonate ligands and confirms the presence of the butyl-tin bonds.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| ν(C=O) / ν(C=C) | 1500 - 1600 | FT-IR, Raman |

| ν(Sn-O) | 400 - 600 | FT-IR, Raman |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are well-suited for organometallic complexes. rsc.org

For this compound (molecular weight approx. 431.15 g/mol ), the mass spectrum would be expected to show a parent ion peak corresponding to the intact molecule (e.g., [M+Na]⁺). alfa-chemistry.comchemicalbook.com The characteristic isotopic pattern of tin (which has ten stable isotopes) would be a definitive identifier for tin-containing fragments. Common fragmentation pathways for this compound would likely involve the sequential loss of the butyl groups and the acetylacetonate ligands. Analysis of these fragments helps to confirm the connectivity of the ligands to the central tin atom.

Advanced Spectroscopic Methods for Tin Coordination State (e.g., Mössbauer Spectroscopy, X-ray Absorption Spectroscopy)

To further probe the specific electronic and coordination environment of the tin atom, more specialized techniques are employed.

¹¹⁹Sn Mössbauer Spectroscopy: This technique is specific to tin and is highly sensitive to the oxidation state and the local symmetry of the tin nucleus. chempedia.info The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For a hexa-coordinated diorganotin(IV) compound with a trans-R₂SnX₄ structure like this compound, the quadrupole splitting is expected to be in the range of 3.0-4.0 mm/s, which is indicative of a distorted octahedral environment. rsc.org The isomer shift provides confirmation of the +4 oxidation state of the tin atom. acs.org

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that can provide detailed information about the electronic structure and local coordination environment of a specific element, in this case, tin. acs.orgwikipedia.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: The XANES region gives information on the oxidation state and coordination geometry of the tin atom. acs.org

EXAFS: The EXAFS region provides quantitative information about the number, type, and distance of the atoms immediately surrounding the tin atom, corroborating data from X-ray diffraction. nih.gov

Supramolecular Assembly and Crystal Engineering of this compound Architectures

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. rsc.org While this compound is a discrete molecule, its packing in the solid state is governed by weak, non-covalent intermolecular interactions, primarily van der Waals forces between the butyl chains and the acetylacetonate ligands of neighboring molecules.

Computational and Theoretical Investigations of Dibutylbis Pentane 2,4 Dionato O,o Tin

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary computational method for studying the structures, energies, and electronic properties of organotin compounds. shd-pub.org.rscore.ac.uk These studies can validate experimental data or explore systems that are difficult to study empirically. core.ac.ukresearchgate.net For dibutyltin(IV) complexes, DFT calculations provide detailed information on optimized molecular geometries, including bond lengths and angles, as well as the distribution of electron density through Mulliken charge analysis. shd-pub.org.rs

The structural configuration of dibutylbis(pentane-2,4-dionato-O,O')tin features a central tin atom with a distorted octahedral geometry. evitachem.com DFT calculations on similar metal acetylacetonate (B107027) complexes have shown that the metal-ligand bond lengths can change significantly depending on the electronic state of the molecule, such as upon forming an anion. nih.gov Theoretical studies on related dibutyltin(IV) compounds explore the proposed coordination environment around the tin atom, often revealing distortions in the geometry. shd-pub.org.rs

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). shd-pub.org.rs The energy gap between the HOMO and LUMO is a critical parameter for understanding the compound's stability and reactivity. These calculations help elucidate the structural and electronic properties of dibutyltin(IV) formulations. shd-pub.org.rs

| Calculated Property (via DFT) | Significance | Typical Findings for Dibutyltin(IV) Complexes |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. researchgate.net | Confirms a distorted octahedral coordination around the Sn atom. shd-pub.org.rsevitachem.com |

| Mulliken Charges | Estimates the partial atomic charges, indicating charge distribution. shd-pub.org.rs | Shows charge transfer from the ligands to the central tin atom. |

| HOMO/LUMO Energies | Determine the molecule's ability to donate or accept electrons. shd-pub.org.rs | The HOMO is typically localized on the acetylacetonate ligands, while the LUMO is centered on the tin atom. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. shd-pub.org.rs | A larger gap suggests higher stability and lower reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing solely on this compound are not extensively documented in the literature, the technique is well-suited for analyzing its dynamic behavior.

For a molecule like this compound, MD simulations could provide crucial insights into:

Conformational Flexibility: The two butyl groups attached to the tin atom are flexible and can adopt various conformations. MD simulations can explore the rotational dynamics of these alkyl chains and the potential energy landscape associated with their different spatial arrangements.

Intermolecular Interactions: MD can model how molecules of this compound interact with each other in the liquid or solid state. It can also simulate interactions with solvent molecules or with polymer chains during catalytic processes. bnt-chemicals.com These simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces, which are crucial for understanding the compound's physical properties. Theoretical studies on other complex molecules have successfully used computational methods to analyze intra- and intermolecular interactions. nih.gov The formation of aggregates through non-covalent interactions, like hydrogen bonding in other systems, can significantly influence material properties. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.net For organotin compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful characterization technique, and theoretical calculations can provide valuable support for experimental data. rsc.org

Calculations can accurately predict the chemical shifts for various nuclei, including 1H, 13C, and 119Sn. rsc.org The 119Sn chemical shift is especially sensitive to the coordination number and geometry around the tin atom. Theoretical predictions can help assign experimental signals and confirm the compound's structure in solution. rsc.org The chemical shift value is independent of the magnetic field strength of the NMR instrument but is highly dependent on the electronic environment of the nucleus. youtube.comyoutube.com

Beyond spectroscopy, quantum chemical methods are used to calculate various reactivity descriptors based on the conceptual DFT framework. shd-pub.org.rs These descriptors help to predict how a molecule will behave in a chemical reaction.

| Parameter/Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO). | Indicates the ability to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO). | Indicates the ability to act as an electron acceptor. |

| Electronegativity (χ) | The power of an atom to attract electrons (χ = (I+A)/2). | Measures the tendency to attract electrons in a bond. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2). | Hard molecules have a large HOMO-LUMO gap and are less reactive. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge (ω = χ²/2η). | Quantifies the global electrophilic nature of a molecule. |

These calculated descriptors for dibutyltin(IV) formulations help in understanding their structural and electronic properties. shd-pub.org.rs

Ligand Field Theory and Metal-Ligand Orbital Interactions

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes, evolving from a combination of crystal field theory and molecular orbital theory. wikipedia.org While LFT is most commonly applied to transition metal complexes with partially filled d-orbitals, its principles can be adapted to understand the metal-ligand interactions in main group elements like tin. wikipedia.orgresearchgate.net

In this compound, the tin is in the +4 oxidation state (Sn(IV)), which has a completely filled d-shell (4d¹⁰). Therefore, d-d electronic transitions, which are characteristic of many transition metal complexes, are not a feature. Instead, the bonding is dominated by interactions involving the tin atom's valence 5s and 5p orbitals and the orbitals of the ligands. wikipedia.org

The two bidentate pentane-2,4-dionato ligands form coordinate bonds with the tin center through their oxygen atoms. evitachem.com The key interactions can be described using a molecular orbital approach:

σ-Bonding: The oxygen atoms of the acetylacetonate ligands each donate a lone pair of electrons into the empty valence orbitals of the tin atom (likely sp³d² or related hybrids) to form strong sigma (σ) bonds. This is the primary interaction responsible for the formation of the complex.

π-Interactions: The acetylacetonate ligand has a delocalized π-system. There can be π-interactions between the filled π-orbitals of the ligand and the vacant d-orbitals of the tin atom (ligand-to-metal π-donation) or, more commonly in other systems, back-bonding from filled metal d-orbitals to empty ligand π*-orbitals. youtube.com For Sn(IV), with its filled d-shell and higher energy vacant d-orbitals, such π-interactions are generally considered less significant than in transition metal complexes.

The distorted octahedral geometry observed for this compound is a direct consequence of the steric requirements of the two bulky butyl groups and the chelate rings of the two acetylacetonate ligands, as well as the nature of these metal-ligand orbital interactions. evitachem.com

Computational Predictions of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms, including the identification of transient intermediates and transition states. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating these states is crucial for understanding reaction rates and selectivity. rowansci.com

For this compound, which is used as a catalyst in processes like silicone polymerization, computational methods can be used to model its catalytic cycle. evitachem.combnt-chemicals.com The general procedure involves:

Mapping the Potential Energy Surface (PES): A scan along a presumed reaction coordinate (e.g., the breaking or forming of a bond) is performed to get an initial guess for the transition state structure. scm.com

Transition State Optimization: Starting from the highest-energy structure found in the PES scan, specialized algorithms (eigenvector-following) are used to locate the exact saddle point geometry. ucsb.edurowansci.com

Frequency Calculation: To verify a true transition state, a frequency calculation is performed. A valid transition state must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. rowansci.comscm.com

These techniques could be applied to model how this compound activates substrates, for example, by coordinating with silanol (B1196071) groups to facilitate the formation of siloxane bonds in silicone production. evitachem.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based features of molecules with a specific property of interest, such as boiling point, stability, or catalytic activity. aip.org This is often achieved using statistical and machine learning methods. ulster.ac.ukulster.ac.ukresearchgate.net

For organotin compounds, QSPR models could be developed to predict important properties without the need for extensive synthesis and testing. ulster.ac.uk The process for building a QSPR model for analogues of this compound would typically involve:

Data Collection: Assembling a dataset of organotin compounds with experimentally measured values for the property of interest (e.g., catalytic efficiency in a specific reaction).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building and Validation: Using techniques like multiple linear regression, partial least squares, or more advanced machine learning algorithms (e.g., support vector machines, neural networks), a mathematical model is created that links the descriptors to the property. nih.gov The model's predictive power is then rigorously tested using external validation sets.

Such models could accelerate the discovery of new organotin catalysts by allowing for the in-silico screening of virtual compounds, identifying candidates with potentially enhanced performance or reduced toxicity. researchgate.net

Reactivity, Reaction Mechanisms, and Transformative Roles of Dibutylbis Pentane 2,4 Dionato O,o Tin

Catalytic Activity in Polymerization Processes (e.g., Polyurethane, Silicone)

Dibutylbis(pentane-2,4-dionato-O,O')tin is a highly effective and widely used catalyst, accelerator, and crosslinking agent in the production of various polymers, most notably polyurethanes and silicones. bnt-chemicals.comatamanchemicals.comtib-chemicals.com It is particularly valued in the curing of room-temperature-vulcanizing (RTV) silicone resins and in two-component polyurethane systems, such as those used in sealants, adhesives, and coatings. bnt-chemicals.comatamanchemicals.com The compound's catalytic prowess allows for precise control over reaction rates, leading to enhanced product quality and performance. tib-chemicals.com Its high reactivity, even at low concentrations, facilitates rapid curing times and the development of robust material properties. atamanchemicals.com

Mechanism of Action in Transesterification and Condensation Reactions

The catalytic function of this compound in polymerization is rooted in its ability to accelerate condensation and transesterification reactions. The central tin(IV) atom, possessing empty 5d orbitals, acts as a Lewis acid, allowing it to expand its coordination number by interacting with electron-donating atoms like oxygen. rsc.orggelest.com Two primary mechanisms are proposed for organotin-catalyzed transesterification. rsc.org

Lewis Acid Mechanism: This is the most commonly proposed pathway where the tin compound functions as a classic Lewis acid. rsc.org It coordinates to the carbonyl oxygen of an ester or the oxygen of an alcohol (or silanol (B1196071) in silicone chemistry). rsc.orggelest.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.orgwikipedia.org In polyurethane formation, a similar mechanism is proposed where a ternary complex forms among the tin catalyst, the alcohol (polyol), and the isocyanate, facilitating the urethane (B1682113) linkage formation. niscpr.res.in

Exchange/Insertion Mechanism: This mechanism involves an initial associative exchange of a labile ligand on the tin atom with an alcohol molecule. rsc.org This is followed by the coordination and insertion of the carboxylic group into the newly formed tin-alkoxide bond, ultimately leading to the transesterified product. rsc.org

In silicone chemistry, the catalyst facilitates the condensation reaction between silanol (Si-OH) groups and alkoxysilanes. The tin center coordinates with the oxygen atoms of the silanol groups, enhancing their reactivity and promoting the nucleophilic attack that results in the formation of stable siloxane (Si-O-Si) bonds, leading to the growth and crosslinking of the silicone polymer network. atamanchemicals.com

Table 1: Comparison of Proposed Catalytic Mechanisms for Organotin Compounds

| Mechanism | Key Steps | Role of Tin Catalyst | Predominant in Systems... |

|---|

| Lewis Acid Mechanism | 1. Coordination of tin to carbonyl oxygen. 2. Polarization of the carbonyl group. 3. Nucleophilic attack by alcohol. | Acts as an electron pair acceptor to activate the substrate. rsc.orgwikipedia.org | Where ligand exchange with the alcohol is not favored. rsc.org | | Exchange/Insertion Mechanism | 1. Associative exchange of alcohol with a tin ligand. 2. Formation of a tin alkoxide intermediate. 3. Coordination and insertion of the ester/acid. | Actively participates in the reaction via ligand exchange. rsc.org | Such as those using organotin carboxylates or oxides. rsc.orggelest.com |

Influence of Ligand Modifications on Catalytic Performance

The catalytic performance of an organometallic complex like this compound is intrinsically linked to the electronic and steric properties of its ligands. While the butyl groups contribute to solubility and stability, the pentane-2,4-dionato (acetylacetonate, acac) ligands are crucial to its reactivity. gelest.com Modifying these chelating ligands can systematically tune the catalyst's performance.

The introduction of electron-withdrawing or electron-donating substituents onto the acetylacetonate (B107027) backbone can alter the Lewis acidity of the tin center. rsc.org

Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): These groups would decrease the electron density on the tin atom, increasing its Lewis acidity. A more Lewis-acidic catalyst can more effectively polarize and activate substrates like esters and isocyanates, potentially leading to higher reaction rates. rsc.orgwikipedia.org

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups would increase electron density on the tin center, decreasing its Lewis acidity. This might be desirable for improving selectivity in reactions where a highly active catalyst could promote unwanted side reactions. rsc.org

Furthermore, the steric bulk of the ligands can influence substrate access to the catalytic tin center, thereby affecting both activity and selectivity. rsc.org The ability to chemically control the ligand's electronic properties provides a powerful strategy for engineering the catalyst's reactivity for specific applications. rsc.org

Heterogenization Strategies for Immobilized Catalysis

While this compound is an effective homogeneous catalyst, its immobilization onto a solid support (heterogenization) offers significant industrial advantages, including simplified catalyst separation, potential for recycling, and prevention of reactor fouling. rsc.orgcmu.edu The goal is to bridge the gap between the high performance of homogeneous catalysts and the practical process benefits of heterogeneous ones. researchgate.net

Several strategies can be employed for this purpose:

Immobilization on Solid Supports: The catalyst can be anchored to an insoluble solid support, such as silica, alumina, or a polymer resin (e.g., polystyrene). google.comnih.gov This can be achieved by modifying the acetylacetonate ligand with a functional group that can form a covalent bond with the support material. google.com

Ionic Anchoring: This strategy involves creating strong ionic interactions between the catalyst and the support, which can be particularly effective and versatile. researchgate.net

Encapsulation: The molecular catalyst can be physically entrapped or "encapsulated" within a porous material or coated with a thin protective layer using techniques like atomic layer deposition (ALD). rsc.orgrsc.org This method helps prevent the catalyst from leaching from the support, especially in aggressive solvent environments. rsc.org

These heterogenization techniques aim to maintain the high catalytic activity of the molecular tin center while gaining the process advantages of a solid catalyst. researchgate.net

Role in Material Science and Polymer Chemistry

Beyond its direct catalytic role in polymerization, this compound plays a significant part in the broader field of material science, serving as a chemical precursor and a modifying agent for advanced materials.

Precursor Chemistry for Tin-Containing Materials

This compound is utilized as a precursor for the synthesis of tin-based materials, particularly tin(IV) oxide (SnO₂). scite.ai Tin oxide is a vital transparent conducting oxide (TCO) used in applications such as solar cells, gas sensors, and transparent electrodes. The organotin compound is suitable for deposition techniques like aerosol-assisted chemical vapor deposition (AACVD) and sol-gel processes to create nanocrystalline SnO₂ thin films. scite.airesearchgate.net

The acetylacetonate ligands in the precursor can also act as chelating agents that help control the hydrolysis and condensation rates during sol-gel synthesis, allowing for precise control over the viscosity and properties of the resulting material. researchgate.net The use of such organometallic precursors can be advantageous over inorganic precursors (like tin chlorides) as they may allow for lower deposition temperatures and reduce halide contamination in the final film. scite.ai

Table 2: Application of Tin-Based Precursors in Material Synthesis

| Precursor Type | Deposition Method | Material Synthesized | Key Advantage | Reference |

|---|---|---|---|---|

| Dibutyltin (B87310) bis(acetylacetonate) | Aerosol-Assisted CVD (AACVD) | Nanocrystalline SnO₂ films | Suitable for creating thin films for electronics. | scite.ai |

| Tin(II) acetylacetonate | Solution Processing | Tin-based Perovskite | Improves crystallization for solar cell applications. | acs.org |

| Tetra(tert-butoxy)tin(IV) & Bis(acetylacetonato)platinum(II) | Sol-Gel / Spin-Coating | Pt-doped SnO₂ thin films | Acetylacetone (B45752) acts as a chelating agent to control gelation. | researchgate.net |

| Dimethyltin dichloride | Chemical Vapor Deposition (CVD) | SnO₂ films | Common organometallic precursor for TCOs. | scite.ai |

Interaction with Polymer Matrices and Surface Modifications

The interaction of this compound with polymer matrices is fundamental to its function as a crosslinking agent. By catalyzing the formation of covalent bonds between polymer chains (e.g., siloxane bonds in silicones or urethane linkages in polyurethanes), it transforms a liquid or soft polymer into a durable, three-dimensional network. This interaction fundamentally alters the bulk properties of the material, including its mechanical strength, thermal stability, and chemical resistance.

This compound is also employed in the formulation of "smart" or stimuli-responsive materials. bnt-chemicals.comnih.gov It can be used in catalyst combinations to create polymers whose surfaces can switch between different states with varying physical properties, activated by an external stimulus like heat. bnt-chemicals.com This suggests a sophisticated interaction with the polymer matrix that allows for dynamic changes in the material's surface characteristics. Additionally, the compound is used in various surface finishes, dyes, and impregnation products, further highlighting its role in modifying the surface properties of materials. bnt-chemicals.com

Ligand Exchange Reactions and Derivative Synthesis

Ligand exchange, or substitution, reactions are fundamental to the chemistry of this compound, representing both a primary method for its synthesis and a key pathway for the creation of new organotin derivatives. In these reactions, one or more ligands attached to the tin center are replaced by others. chemguide.co.uk

The pentane-2,4-dionato (acetylacetonate, or acac) ligands are bidentate, forming a stable six-membered chelate ring with the tin atom. cymitquimica.comresearchgate.net However, these ligands can be displaced by other nucleophilic species. The synthesis of the title compound itself is often achieved through a ligand exchange reaction where the chloride ions in dibutyltin dichloride are replaced by acetylacetonate ligands.

Conversely, the acetylacetonate ligands can be substituted to synthesize various derivatives. For instance, reactions with protic reagents like mineral acids can lead to the cleavage of the Sn-O bond, replacing the acac group. gelest.com The general reactivity of organotin compounds suggests that the butyl groups can also be cleaved under more forceful conditions, although the aryl, allyl, or vinyl groups are typically more labile. gelest.com

The synthesis of other organotin derivatives can proceed from alkyltin halides, which can be formed through redistribution reactions. gelest.comwikipedia.org While this compound is already a di-substituted organotin, its reaction with tin tetrachloride (SnCl₄) could theoretically produce butyltin trichloride, demonstrating the transformative potential of redistribution reactions. wikipedia.org

Furthermore, the acetylacetonate ligand itself can undergo electrophilic substitution, similar to aromatic systems, allowing for modification of the ligand without detaching it from the metal center. wikipedia.org This provides a pathway to synthesize derivatives with altered electronic or steric properties.

Table 1: Examples of Ligand Exchange and Derivative Synthesis Reactions

| Reactant(s) | Product(s) | Reaction Type | Significance |

|---|---|---|---|

| Dibutyltin dichloride + 2 Pentane-2,4-dione | This compound + 2 HCl | Ligand Exchange (Synthesis) | Primary route to the title compound. |

| Dibutyltin dichloride + Sodium acetylacetonate | This compound + NaCl | Ligand Exchange (Synthesis) | Avoids generation of corrosive HCl. |

| R₂Sn(acac)₂ + 2 R'COOH | R₂Sn(OOCR')₂ + 2 acacH | Ligand Exchange | Synthesis of organotin carboxylates. |

Hydrolytic Stability and Pathways of Decomposition

The stability of this compound towards water and its decomposition pathways are critical for understanding its environmental fate and application limitations.

Thermal and Other Decomposition Pathways: When heated, particularly in the presence of oxygen (combustion), this compound decomposes. The products of combustion are typical for an organometallic compound and include carbon monoxide (CO), carbon dioxide (CO₂), and metal oxides, specifically tin oxides. scbt.comfishersci.com In the absence of sufficient oxygen, pyrolysis can lead to a more complex mixture of products. The tin-carbon bonds are relatively stable but can be cleaved by various agents, including halogens and mineral acids. gelest.com

The decomposition of organotin compounds in the environment can also be influenced by microbial activity. While specific studies on this compound are limited, related butyltin compounds are known to undergo debutylation through microbial action, particularly under aerobic conditions. researchgate.net

Table 2: Decomposition of this compound

| Condition | Pathway | Primary Products |

|---|---|---|

| Acidic aqueous solution | Hydrolysis | Dibutyltin oxide/chloride, Pentane-2,4-dione |

| High Temperature (Combustion) | Oxidation | Carbon monoxide, Carbon dioxide, Tin oxides fishersci.com |

Photochemical and Radiolytic Transformations

The interaction of this compound with electromagnetic radiation can induce significant chemical changes, leading to the formation of reactive species and degradation products.

Photochemical Transformations: Organotin compounds can undergo photochemical transformations, typically involving the cleavage of tin-carbon or tin-tin bonds. ias.ac.in Although direct photolysis of compounds like hexabutyldistannane (B1337062) requires shortwave UV light, the process can be sensitized to occur at longer wavelengths using sensitizers like benzene (B151609) or toluene (B28343). ias.ac.in This process generates stannyl (B1234572) radicals (R₃Sn•), which are highly reactive intermediates in organic synthesis. ias.ac.in

For this compound, absorption of UV light could potentially lead to several transformations:

Homolytic cleavage of the Sn-C bond: This would generate a dibutyltin acetylacetonate radical and a butyl radical.

Excitation of the acetylacetonate ligand: The π-system of the acac ligand can be excited, potentially leading to intra-ligand reactions or energy transfer processes. In some metal acetylacetonate complexes, the ligand has been shown to exhibit redox-activity. nih.gov

Photo-induced ligand dissociation: The absorption of light could weaken the Sn-O bonds, leading to the dissociation of one or both acetylacetonate ligands.

These photochemical processes can lead to the degradation of the compound and the formation of various photoproducts, including polystannanes and elemental tin. ias.ac.in

Radiolytic Transformations: Radiolysis involves the chemical decomposition of a substance by high-energy radiation, such as gamma rays or X-rays. The study of the radiolytic decomposition of organotin compounds has been approached using techniques like Mössbauer absorption spectroscopy. researchgate.net The high energy imparted by this radiation can cause the cleavage of any of the bonds within the this compound molecule, leading to a cascade of radical reactions. This process, termed autoradiolysis, results in the formation of various degradation products. researchgate.net In biological systems, absorbed organotin compounds are metabolized via dealkylation, a process that can also be initiated by radiation-induced radical species. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|---|

| This compound | This compound | Dibutyltin bis(acetylacetonate); Di-n-butyltin bis(2,4-pentanedionate) | C₁₈H₃₂O₄Sn |

| Dibutyltin dichloride | Dibutyldichlorostannane | - | C₈H₁₈Cl₂Sn |

| Pentane-2,4-dione | Pentane-2,4-dione | Acetylacetone; acacH | C₅H₈O₂ |

| Tin tetrachloride | Tetrachlorostannane | Stannic chloride | SnCl₄ |

| Butyltin trichloride | Butyltrichlorostannane | - | C₄H₉Cl₃Sn |

| Carbon monoxide | Carbon monoxide | - | CO |

| Carbon dioxide | Carbon dioxide | - | CO₂ |

| Hexabutyldistannane | 1,1,1,2,2,2-Hexabutyldistannane | Bis(tributyltin) | C₂₄H₅₄Sn₂ |

| Benzene | Benzene | - | C₆H₆ |

Environmental Fate and Degradation Pathways of Dibutylbis Pentane 2,4 Dionato O,o Tin

Hydrolysis and Photodegradation Mechanisms in Aquatic Environments

The stability of Dibutylbis(pentane-2,4-dionato-O,O')tin in aquatic environments is influenced by hydrolysis and photodegradation. This compound exhibits moderate stability in neutral aqueous conditions but is susceptible to hydrolysis, particularly in moist environments or under acidic conditions, which can lead to the formation of related tin oxides. scbt.comevitachem.com The ketonate-based ligand in this compound contributes to a reduced hydrolytic stability when compared to organotins with carboxylate functional groups, such as dibutyltin (B87310) dilaurate. reaxis.comreaxis.com The primary cause of instability for tin(IV) organotins like this is hydrolysis, which results in the formation of insoluble tin oxides and deactivation of the compound. reaxis.comreaxis.com

| Degradation Pathway | Description | Influencing Factors |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. For this compound, this can lead to the formation of tin oxides. scbt.comreaxis.comreaxis.com | pH, moisture. scbt.comevitachem.com More rapid under acidic conditions. scbt.com |

| Photodegradation | Degradation due to the absorption of light, particularly UV radiation from sunlight. scbt.com This process can break the tin-carbon bonds. scbt.com | Light intensity (especially UV), presence of photosensitizers. |

Biodegradation Pathways and Microbial Transformations in Environmental Matrices

Biodegradation plays a crucial role in the environmental fate of organotin compounds. Microbial processes in sediments can transform organotins into their inorganic forms. nih.gov The general pathway for the biodegradation of butyltin compounds is a sequential dealkylation process. For instance, tributyltin (TBT) is biodegraded to dibutyltin (DBT), which is then further degraded to monobutyltin (B1198712) (MBT) and finally to inorganic tin. researchgate.net This stepwise degradation leads to a decrease in the toxicity of the compound. researchgate.net

Several marine bacterial strains have demonstrated the ability to degrade toxic organotin compounds. researchgate.net Some bacteria are capable of utilizing TBT as a sole carbon source, and it is believed that plasmids or genes integrated into their genome confer this ability. researchgate.netresearchgate.net While specific studies on the microbial degradation of this compound are limited, the initial degradation product would likely be dibutyltin, following the cleavage of the pentanedionato ligands. The subsequent degradation would then follow the established DBT to MBT to inorganic tin pathway. The rate of this degradation can be influenced by the environmental conditions, with half-lives for TBT in sediment being significantly reduced under optimal conditions for microbial activity (e.g., neutral pH, aeration). nih.gov

Sorption and Desorption Behavior in Soil and Sediment Systems

The transport and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption characteristics in soil and sediment. Organotin compounds, in general, have a strong affinity for particulate matter, and consequently, sediments act as a major sink for these compounds. researchgate.netresearchgate.net The adsorption is often a reversible process, meaning desorption back into the water column can occur. researchgate.net

Studies on dibutyltin (DBT) have shown that its sorption behavior is dependent on the properties of the sediment, such as the clay content and organic carbon content, as well as the pH and salinity of the surrounding water. nih.govnih.gov The strongest affinity for DBT has been observed in sediments rich in montmorillonite, which have a high specific surface area and cation exchange capacity. nih.gov The distribution coefficients (Kd values) for DBT in simulated marine conditions have been found to range from 12 to 40 L/kg. nih.gov The maximum adsorption of DBT occurs at a pH of 6 and a salinity of 0%. nih.gov The organic carbon-normalized distribution ratio (DOC) for DBT in estuarine sediments has been observed to be in the range of 10^5 to 10^6 L/kg. nih.gov The adsorption mechanisms are thought to be a combination of hydrophobic interactions and electrostatic interactions. researchgate.net

| Parameter | Value/Observation | Conditions | Source |

| Kd (DBT) | 12 - 40 L/kg | Simulated marine conditions (pH 8, salinity 32‰) | nih.gov |

| Maximum Adsorption (DBT) | - | pH 6, Salinity 0‰ | nih.gov |

| DOC (DBT) | 10^5 - 10^6 L/kg | Estuarine sediment | nih.gov |

Volatilization and Atmospheric Transport Considerations

Despite the low volatility, releases of dibutyltin compounds to the atmosphere have been reported, primarily from industrial sources. env.go.jp Modeling based on reported releases has predicted a maximum annual mean atmospheric concentration of 0.01 µg/m³ for dibutyltin (DBT) equivalents near industrial sites. env.go.jp The general environmental atmospheric concentration is expected to be much lower, around less than 0.0038 µg/m³. env.go.jp Once in the atmosphere, organotin compounds can undergo rapid photodegradation. scbt.com

Speciation Changes and Metabolite Identification in Environmental Samples

The environmental degradation of this compound results in the formation of various metabolites. The primary degradation pathway for butyltin compounds is the sequential loss of butyl groups. researchgate.net Therefore, the initial metabolite of this compound is expected to be dibutyltin (DBT), followed by monobutyltin (MBT), and ultimately inorganic tin. nih.govresearchgate.net The presence of DBT in the environment can be an indicator of the degradation of tributyltin (TBT), as DBT is a primary metabolite of TBT. scbt.com

In contaminated freshwater riverbed sediments, a significant decrease in TBT concentrations has been observed over time, with a corresponding increase in the concentrations of the degradation intermediates DBT and MBT, as well as inorganic tin. nih.gov This indicates the active biotransformation of organotins in these environments. nih.gov The ratio of TBT to DBT can be used as an indicator of the degree of contamination and degradation in sediments. nih.gov While specific studies identifying the metabolites of this compound in environmental samples are scarce, the analytical methods used for organotin analysis, such as gas chromatography coupled with mass spectrometry (GC-MS) after derivatization, are capable of separating and quantifying TBT, DBT, and MBT. researchgate.net

Mechanistic Studies of Organotin Degradation in Controlled Environments

Controlled laboratory studies provide valuable insights into the degradation mechanisms of organotin compounds. Microcosm experiments using bed sediment have confirmed that tributyltin (TBT) is transformed into dibutyltin (DBT), monobutyltin (MBT), and inorganic tin through microbial processes. nih.gov The half-life of TBT in these microcosms was found to be dependent on the sediment characteristics, with faster degradation occurring in sediments with higher organic content. nih.gov

For this compound, its stability is known to be affected by moisture, with hydrolysis leading to the formation of tin oxide insolubles. evitachem.comreaxis.comreaxis.com It is also known to react with strong oxidizing agents. nih.gov In terms of thermal stability, the compound is reported to decompose at temperatures above 142-158°C. The synthesis of this compound can be achieved by reacting a dialkyltin oxide with a dione (B5365651) and a polyalkoxysilane, where the polyalkoxysilane removes the water of reaction, driving the reaction to completion. google.com While detailed mechanistic studies on the degradation of this compound are not widely published, the available information suggests that hydrolysis of the acetylacetonate (B107027) ligands followed by the sequential dealkylation of the butyl groups is the most probable degradation pathway.

Future Research Directions and Emerging Areas for Dibutylbis Pentane 2,4 Dionato O,o Tin

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of organotin compounds often involves the use of organotin halides in anhydrous organic solvents like benzene (B151609), toluene (B28343), or ethanol (B145695) to prevent hydrolysis. uobabylon.edu.iq A primary future goal is to develop synthetic methodologies aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. snu.ac.kr

Future research will likely focus on:

Solvent-Free and Aqueous Synthesis: Investigating mechanochemical methods (ball-milling) or solvent-free thermal reactions to reduce or eliminate the need for volatile organic solvents. Exploring aqueous synthetic routes, despite the compound's hydrolytic sensitivity, could offer significant environmental benefits if reaction conditions can be controlled to prevent decomposition.

Solid-Supported Synthesis: Developing methods where the organotin precursor is bound to a solid support, such as a polymer resin. researchgate.net This approach facilitates easy separation of the final product from the reaction medium, minimizing tin contamination in waste streams and simplifying purification. researchgate.net

Catalytic Routes: Designing synthetic pathways that are catalytic in tin, thereby reducing the total amount of organotin reagent required. mit.edu While challenging, this would represent a major step towards mitigating the environmental impact associated with tin compounds. mit.edu

Exploration of Advanced Catalytic Applications in Organic Synthesis

While well-established as a highly active catalyst for producing silicones and polyurethanes, future research aims to harness the unique reactivity of Dibutylbis(pentane-2,4-dionato-O,O')tin for more advanced applications. bnt-chemicals.com A particularly promising area is its use in creating stimuli-responsive polymers, or "smart" materials. bnt-chemicals.comrsc.org

These materials can change their physical or chemical properties in response to external triggers like temperature, pH, or light. rsc.orgacs.orgsc.edu Research in this domain would involve using the tin catalyst to polymerize monomers that incorporate responsive functional groups. For example, it could catalyze the formation of polymers that exhibit a lower critical solution temperature (LCST), causing them to reversibly swell or collapse in aqueous solutions as the temperature changes. acs.org Such materials have potential applications in fields ranging from drug delivery and biosensing to soft robotics and smart coatings. rsc.orgacs.org

Design of Next-Generation Tin-Based Materials with Tunable Properties

This compound serves not only as a catalyst but also as a precursor for advanced materials. One of its documented uses is in the production of transparent conductive layers. bnt-chemicals.com This capability positions it as a key ingredient for next-generation optoelectronics.

Future research directions include:

Transparent Conductive Oxides (TCOs): Systematically studying the deposition of tin-based oxides, such as tin-doped indium oxide (ITO) or zinc-tin oxide (ZTO), using this compound as a precursor in sol-gel or chemical vapor deposition processes. nih.govfraunhofer.de Research would focus on tuning the deposition parameters to control the resulting film's conductivity, transparency, and microstructure for applications in displays, solar cells, and transparent electronics. fraunhofer.de

Hybrid Organic-Inorganic Materials: Designing novel composite materials by embedding organotin complexes, derived from or similar to this compound, into polymer matrices like PEDOT:PSS. nih.gov The goal is to create materials with tailored optoelectronic properties, such as specific bandgaps or enhanced charge transport, for use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. nih.gov

Deeper Mechanistic Understanding of Environmental Transformations

The environmental impact of organotin compounds is a significant concern. It is known that more toxic tributyltin (TBT) can degrade in the environment to the less toxic, but still persistent, dibutyltin (B87310) (DBT) and subsequently to monobutyltin (B1198712) (MBT) and inorganic tin. iwaponline.comnih.gov Studies in river water have estimated the half-life of DBT to be around five days under specific conditions. iwaponline.com However, a more profound understanding of these processes is required.

Future research should focus on:

Biodegradation Pathways: Identifying the specific microbial consortia and enzymatic pathways responsible for the stepwise debutylation of dibutyltin compounds in various environmental compartments like soil, sediment, and water. nih.gov

Influence of Environmental Factors: Quantifying how factors such as sediment composition, organic carbon content, pH, and redox potential affect the rate and products of degradation. nih.gov

Molecular Toxicology: Elucidating the precise molecular mechanisms behind dibutyltin's toxicity. While effects on the immune system and kidneys are known, the specific protein interactions, such as the inhibition of enzymes like H+/K+-ATPase which can lead to kidney damage, require further investigation to build comprehensive risk assessments. nih.govsigmaaldrich.comenv.go.jp

Integration of Artificial Intelligence and Machine Learning in Organotin Research

The complexity of organometallic chemistry presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). acs.orgrsc.org These computational tools can accelerate discovery and deepen understanding by identifying complex patterns in large datasets. acs.orgresearchgate.net

Emerging research areas include:

Catalyst Design and Screening: Using ML models to predict the catalytic activity of novel organotin compounds based on their molecular structure. acs.org This could rapidly screen virtual libraries of potential catalysts for desired properties, such as higher efficiency or selectivity, before undertaking time-consuming laboratory synthesis. acs.orgresearchgate.net

Reaction Optimization: Employing AI algorithms to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) for both the synthesis of the tin compound itself and its use in polymerization, leading to higher yields and more sustainable processes. rsc.org

Predictive Toxicology: Developing quantitative structure-activity relationship (QSAR) models powered by ML to predict the toxicity of new organotin compounds. This would enable the in silico design of safer, less environmentally harmful alternatives by identifying the specific molecular features linked to toxicity.

Comparative Studies with Other Organometallic Compounds for Broader Chemical Principles

To fully appreciate the advantages and limitations of this compound, its performance must be benchmarked against other catalysts. Such comparative studies are crucial for selecting the optimal catalyst for a given application and for uncovering broader principles of organometallic catalysis.

Future studies should systematically compare it with:

Other Organotin Catalysts: Detailed kinetic and mechanistic comparisons with widely used tin catalysts like Dibutyltin dilaurate (DBTDL). While both are effective for polyurethanes, they differ in reactivity and hydrolytic stability, and the sequence of catalyst addition can significantly impact reaction rates. niscpr.res.inpoliuretanos.com.br Understanding these differences at a fundamental level can lead to more precise catalyst selection.

Tin-Free Alternatives: Driven by toxicity concerns, a major research effort is focused on finding replacements for organotin catalysts. rsc.orgacs.org Comparative studies against emerging catalysts based on bismuth, zinc, zirconium, and iron are essential. borchers.comresearchgate.net These studies should not only evaluate catalytic efficiency (e.g., curing time, pot life) but also the properties of the final polymer, providing a holistic view of the trade-offs involved in moving to tin-free systems. borchers.comresearchgate.net

Table 1: Comparative Overview of Catalyst Classes for Polyurethane Synthesis

| Catalyst Class | Example Compound(s) | Primary Advantages | Primary Disadvantages | Key Research Focus |

|---|---|---|---|---|

| Organotin (Acetylacetonate) | This compound | High catalytic activity; good stability in some systems. bnt-chemicals.com | Toxicity concerns; hydrolytic sensitivity compared to carboxylates. | Use in advanced materials (stimuli-responsive polymers, TCOs). bnt-chemicals.com |

| Organotin (Carboxylate) | Dibutyltin dilaurate (DBTDL) | Highly effective and reliable; well-understood performance. borchers.com | Reproductive and mutagenic toxicity concerns leading to regulations. researchgate.net | Direct replacement with less toxic analogs (e.g., dioctyltin). |

| Organobismuth | Bismuth Octoate | Low toxicity; good performance characteristics. researchgate.net | Can be slower than tin catalysts; potential for hydrolysis. | Synergistic combinations with other metals (e.g., zinc). researchgate.net |

| Organozinc / Zirconium | Zinc Octoate, Zirconium Chelates | Reduced regulatory risk; environmentally more acceptable. poliuretanos.com.brborchers.com | Often requires formulation adjustments; may not be a 1:1 replacement for tin. borchers.com | Optimizing formulations to match tin catalyst performance. |

| Organoiron | Iron(III) chloride (FeCl₃) | Low cost; low toxicity; highly active even at low concentrations. rsc.org | Can introduce color to the final product; potential for side reactions. | Developing ligand systems to improve selectivity and stability. |

常见问题

Q. What methodologies assess its leaching dynamics from polymer composites under environmental stressors?

- Methodological Answer : Accelerated aging tests (e.g., ISO 4892 for UV exposure) simulate environmental conditions. Leachates are analyzed via inductively coupled plasma mass spectrometry (ICP-MS) to quantify tin release. Diffusion coefficients (D ≈ 10⁻¹⁴ cm²/s) are calculated using Fick’s second law, validated against real-world field data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。